2-(Prop-1-en-2-yl)benzo[d]thiazole 2-(Prop-1-en-2-yl)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18693999
InChI: InChI=1S/C10H9NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-6H,1H2,2H3
SMILES:
Molecular Formula: C10H9NS
Molecular Weight: 175.25 g/mol

2-(Prop-1-en-2-yl)benzo[d]thiazole

CAS No.:

Cat. No.: VC18693999

Molecular Formula: C10H9NS

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Prop-1-en-2-yl)benzo[d]thiazole -

Specification

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
IUPAC Name 2-prop-1-en-2-yl-1,3-benzothiazole
Standard InChI InChI=1S/C10H9NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-6H,1H2,2H3
Standard InChI Key RIPGVSBLNYALJM-UHFFFAOYSA-N
Canonical SMILES CC(=C)C1=NC2=CC=CC=C2S1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-(Prop-1-en-2-yl)benzo[d]thiazole (IUPAC name: 2-prop-1-en-2-yl-1,3-benzothiazole) consists of a benzene ring fused to a thiazole moiety, with a propenyl group (-CH2-C=CH2) attached at the 2-position of the thiazole ring. The compound’s planar structure facilitates π-π stacking interactions, while the sulfur and nitrogen atoms provide sites for hydrogen bonding and electrophilic substitution.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Canonical SMILESCC(=C)C1=NC2=CC=CC=C2S1
InChI KeyRIPGVSBLNYALJM-UHFFFAOYSA-N
PubChem CID12399396

Synthetic Methodologies

Conventional Synthesis

The classical approach involves condensing 2-aminothiophenol with propenyl ketones under acidic conditions. For example, Bhoge et al. (2023) reported a two-step process:

  • Chalcone Formation: 2-Aminobenzothiazole reacts with propenyl aldehydes in methanol under reflux (8–10 hours) to form (2E)-1-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]-3-(substituted aryl)prop-2-en-1-one intermediates .

  • Cyclization: The intermediate undergoes cyclization with thioglycolic acid in methanol, yielding the thiazolidin-4-one derivative after neutralization with NaHCO3 .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. Aljuhani et al. (2025) achieved a 92% yield by irradiating a mixture of 2-aminothiophenol and propenyl aldehyde at 210 W for 5 minutes, followed by thioglycolic acid addition . This method minimizes side reactions and enhances scalability.

Table 2: Comparison of Synthesis Methods

ParameterConventional MethodMicrowave Method
Reaction Time8–10 hours5 minutes
Yield70–75%85–92%
Energy ConsumptionHighLow
Byproduct FormationModerateMinimal

Chemical Reactivity and Modifications

Electrophilic Substitution

The benzene ring undergoes nitration at the 4-position using HNO3/H2SO4, forming 4-nitro derivatives. These intermediates are critical for synthesizing bioactive analogs.

Reduction Reactions

Lithium aluminum hydride (LiAlH4) reduces the thiazole ring’s C=N bond, generating 2-(prop-1-en-2-yl)benzothiazoline, a precursor for antitubercular agents .

Biological Activities and Mechanisms

Anticancer Activity

Benzothiazole-triazole hybrids derived from 2-(prop-1-en-2-yl)benzo[d]thiazole exhibit potent cytotoxicity against breast (T47-D) and lung (A549) cancer cells. Compound 8a (IC50 = 13 ± 1 μM) inhibits EGFR tyrosine kinase by mimicking the ATP-purine core, blocking phosphorylation cascades .

Antimicrobial Effects

Pyrazoline-thiazole hybrids demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The mechanism involves disruption of microbial cell membranes via radical scavenging .

Table 3: Biological Activity Profiles

Compound ClassTarget Cell Line/OrganismIC50/MICMechanism
Triazole HybridsT47-D (Breast Cancer)13 ± 1 μMEGFR Inhibition
ThiosemicarbazonesS. aureus8 μg/mLMembrane Disruption
Hydrazone DerivativesHCT-116 (Colon Cancer)48 ± 2 μMApoptosis Induction

Applications in Pharmaceutical Development

Drug Design

The compound’s planar structure enables dual-targeting strategies. For instance, methylsulphone derivatives selectively inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in inflammatory pathways .

Material Science

Functionalized benzothiazoles serve as fluorophores in OLEDs due to their high quantum yield (Φ = 0.78) and tunable emission spectra.

Future Directions

  • Structure-Activity Relationships: Systematic modification of the propenyl group could enhance kinase selectivity.

  • Nanodelivery Systems: Encapsulation in lipid nanoparticles may improve bioavailability for anticancer applications.

  • Green Chemistry: Developing solvent-free synthesis routes using biocatalysts could reduce environmental impact.

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